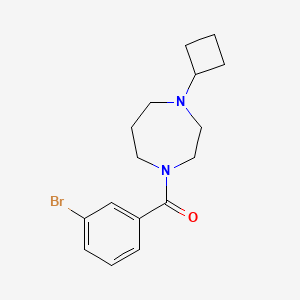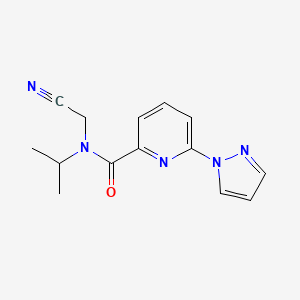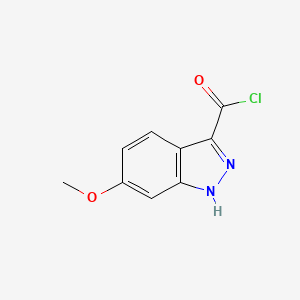![molecular formula C16H12N2O3 B2938861 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 924020-62-2](/img/structure/B2938861.png)
4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a chemical compound with the molecular formula C16H12N2O3 . It is a derivative of benzoic acid, which is a common component in a variety of products and has a broad spectrum of uses .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid”, often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . This process can be facilitated by the presence of phosphorus oxychloride . The resulting product can then be acylated with various acid chlorides to yield the final compound .Molecular Structure Analysis
The molecular structure of “4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is characterized by the presence of a 1,3,4-oxadiazol ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . This structure is further modified by the presence of a 2-methylphenyl group and a benzoic acid group .Chemical Reactions Analysis
Esters, such as “4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid derivatives have demonstrated effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly protect mild steel surfaces in acidic environments, suggesting their potential application in industrial settings to prevent metal degradation. The protective layer formation by these inhibitors has been confirmed through various analytical methods, indicating a promising avenue for extending the lifespan of metal structures and components in corrosive conditions (P. Ammal, M. Prajila, A. Joseph, 2018).
Liquid Crystalline Properties
Compounds containing the 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid structure have been investigated for their mesomorphic behaviors, revealing that certain derivatives exhibit liquid crystalline phases. This research highlights the potential of these materials in the development of liquid crystal displays (LCDs) and other optoelectronic devices, where the manipulation of light is crucial (Ghassan Q. Ali, I. H. Tomi, 2018).
Anticancer Activity
The structural motif of 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been incorporated into various compounds evaluated for their anticancer properties. Research indicates that some of these derivatives exhibit promising activity against breast cancer cell lines, suggesting potential applications in the development of new anticancer therapies. This area of study is particularly significant, as it offers insights into novel treatment options for cancer, a leading cause of mortality worldwide (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Photoluminescent Properties
Derivatives of 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid have been explored for their photoluminescent properties. These compounds show potential for use in the development of new photoluminescent materials, which could be applied in sensors, optical devices, and bioimaging technologies. Their ability to emit light upon excitation presents a valuable characteristic for applications requiring visible indicators or for enhancing the contrast in imaging techniques (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, to exert their effects.
Mode of Action
Similar compounds, such as tolfenamic acid, a member of the anthranilic acid derivatives class of nsaid drugs, act as cox inhibitors and prevent the formation of prostaglandins . This suggests that 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as tolfenamic acid, inhibit the action of pantothenate kinase (ec 27133) and prostaglandin-endoperoxide synthase (EC 114991) . These enzymes are involved in important biochemical pathways related to inflammation and pain sensation.
Result of Action
Similar compounds, such as tolfenamic acid, are known to have analgesic, antipyretic, and anti-inflammatory actions . This suggests that 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid might have similar effects.
Eigenschaften
IUPAC Name |
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-4-2-3-5-13(10)15-18-17-14(21-15)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXZGZYBDHSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)




![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)

![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)

